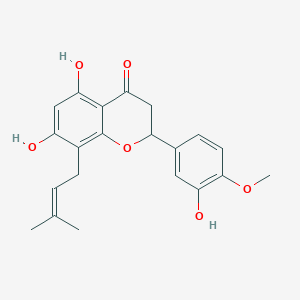

5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

説明

特性

CAS番号 |

1268140-15-3 |

|---|---|

分子式 |

C21H22O6 |

分子量 |

370.4 g/mol |

IUPAC名 |

(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3/t19-/m0/s1 |

InChIキー |

MDRKJMLXLVCUIU-IBGZPJMESA-N |

正規SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |

外観 |

Powder |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural flavanone (B1672756) 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a compound of significant interest for its potential pharmacological applications. This document details its known natural sources, presents available quantitative data, outlines experimental protocols for its isolation and characterization, and discusses its primary biological activities, including its role as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) and as an antimutagenic agent.

Natural Sources

This compound is a prenylated flavonoid that has been identified in a limited number of plant species. The primary sources documented in the scientific literature are from the Fabaceae and Meliaceae families.

Table 1: Natural Sources of this compound

| Family | Species | Plant Part(s) |

| Fabaceae | Sophora flavescens | Roots |

| Meliaceae | Azadirachta indica (Neem) | Bark, Flowers |

Sophora flavescens, a plant used in traditional Chinese medicine, is a notable source of a variety of prenylated flavonoids. While specific quantitative data for this compound in this plant is not extensively reported, studies on the total prenylated flavonoid content suggest it is a promising source for isolation. The bark and flowers of Azadirachta indica, commonly known as the Neem tree, have also been identified as natural sources of this compound.

Quantitative Data

Quantitative analysis of this compound in its natural sources is not widely available. However, data on the total prenylated flavonoid content in Sophora flavescens provides an indication of its potential yield.

Table 2: Quantitative Data of Total Prenylated Flavonoids in Sophora flavescens

| Plant Material | Extraction Method | Yield of Total Prenylated Flavonoids (mg/g) | Reference |

| Roots of Sophora flavescens | Ultrasound-assisted extraction with a hydrophobic ionic liquid | 7.38 |

Further research is required to determine the precise concentration of this compound within these and other potential plant sources.

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemical techniques. Below are detailed methodologies adapted from literature for its extraction, purification, and structural elucidation.

Isolation from Azadirachta indica Bark

This protocol outlines a systematic approach for the isolation of the target flavanone from Neem bark.

1. Plant Material Preparation:

-

Collect fresh bark from mature Azadirachta indica trees.

-

Thoroughly wash the bark with distilled water to remove impurities.

-

Air-dry the bark in the shade and then grind it into a coarse powder.

2. Extraction:

-

Macerate the powdered bark in methanol (B129727) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

-

The target flavanone is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

-

Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Further purify the fractions containing the target compound using pTLC on silica gel plates.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol).

-

Visualize the separated bands under UV light (254 nm and 365 nm).

-

Scrape the band corresponding to the desired flavanone and elute the compound from the silica gel with methanol.

-

Filter and evaporate the solvent to yield the purified this compound.

-

Figure 1: A typical workflow for the isolation and characterization of the target flavanone.

Characterization of the Isolated Compound

The structure of the purified compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are used to determine the detailed chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

Biological Activities and Signaling Pathways

The primary and most well-documented biological activity of this compound is its ability to inhibit the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). It also exhibits antimutagenic properties.

Inhibition of ABCG2 Transporter

ABCG2 is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cells. This process is a major mechanism of multidrug resistance (MDR) in cancer cells. Flavonoids, including this compound, can inhibit the function of ABCG2, thereby increasing the intracellular concentration and efficacy of anticancer drugs.

The mechanism of ABCG2 inhibition by this flavanone is believed to involve:

-

Competitive Inhibition: The flavonoid may bind to the same substrate-binding site on the ABCG2 transporter as the chemotherapeutic drug, thereby competing for efflux.

Figure 2: Mechanism of ABCG2 inhibition by this compound.

Antimutagenic Activity via CYP1A Inhibition

This compound exhibits antimutagenic properties by inhibiting the metabolic activation of pro-carcinogens. This effect is primarily mediated through the inhibition of cytochrome P450 1A (CYP1A) enzymes. These enzymes are responsible for converting heterocyclic amines, found in cooked foods, into mutagenic compounds that can damage DNA and initiate carcinogenesis. By inhibiting CYP1A, this flavanone prevents the formation of these harmful mutagens.

Figure 3: Antimutagenic mechanism of this compound.

Conclusion

This compound is a promising natural product with well-defined activity as an inhibitor of the ABCG2 multidrug resistance transporter and as an antimutagenic agent. Sophora flavescens and Azadirachta indica are key natural sources for this compound. The provided experimental protocols offer a foundation for its isolation and characterization. Further quantitative analysis is needed to determine the exact concentration of this compound in various plant materials, and continued research into its synergistic effects with chemotherapeutic agents could lead to the development of novel cancer therapies.

A Technical Guide to the Isolation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone from Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of the bioactive flavanone (B1672756), 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, from Azadirachta indica (Neem). This document details the necessary experimental protocols, summarizes key quantitative data, and illustrates the isolation workflow and a primary biological mechanism of action.

Introduction

This compound is a prenylated flavonoid that has been isolated from the bark and flowers of Azadirachta indica.[1][2] Prenylated flavonoids are of significant scientific interest due to their diverse pharmacological activities, which can include anti-inflammatory, antioxidant, and anticancer properties.[3] The addition of a prenyl group to the flavonoid structure often enhances biological potency.[3] This particular compound has been identified as a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a protein implicated in multidrug resistance in cancer.[1][4][5]

Physicochemical and Biological Activity Data

A summary of the known physicochemical properties and biological activity of this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂O₆ | [1][2] |

| Molecular Weight | 370.4 g/mol | [1][2] |

| Appearance | Powder | [1][2] |

| Purity (Typical) | >98% | [1] |

| Solubility | 10 mM in DMSO; Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [1][6] |

| CAS Number | 1268140-15-3 | [1] |

| Synonyms | (2S)-2,3-Dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | [2] |

Table 2: Biological Activity

| Target | Activity | Value | Cell Line | Source |

| ABCG2 Transporter | Inhibition | IC₅₀ = 6.6 μM | Human NCI-H460 non-small cell lung carcinoma cells overexpressing ABCG2 | [4][5] |

Experimental Protocols

The following sections provide a detailed methodology for the isolation of this compound from Azadirachta indica.

-

Collection : Gather fresh bark or flowers from mature Azadirachta indica trees.[2][7]

-

Cleaning and Drying : Thoroughly wash the collected plant material with distilled water to remove impurities. The material should then be shade-dried or freeze-dried.[2][7]

-

Grinding : Grind the dried plant material into a fine powder to increase the surface area for extraction.[8]

-

Solvent Extraction : Macerate the powdered plant material in methanol (B129727) at room temperature. The mixture should be periodically shaken or stirred.[7]

-

Filtration and Concentration : After an appropriate extraction period (e.g., several days), filter the mixture. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude methanol extract.[2]

-

Liquid-Liquid Partitioning : Dissolve the crude methanol extract in a suitable solvent system, such as 10% aqueous methanol. This solution is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol. The target flavanone is typically found in the ethyl acetate fraction.

-

Concentration of Active Fraction : Concentrate the ethyl acetate fraction under reduced pressure to yield a semi-purified extract.

A multi-step chromatographic approach is essential for the final purification of this compound.

-

Column Chromatography :

-

Stationary Phase : Silica (B1680970) gel (60-120 mesh).[2]

-

Mobile Phase : A gradient solvent system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[2]

-

Procedure : Prepare a silica gel column. The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column. Elute the column with the gradient mobile phase, collecting fractions. Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC) :

-

Stationary Phase : Silica gel coated pTLC plates.

-

Mobile Phase : A suitable solvent system determined from analytical TLC (e.g., Chloroform:Methanol, 9:1 v/v).[2]

-

Procedure : Apply the partially purified fraction from column chromatography as a band onto the pTLC plate. Develop the plate in a saturated chromatographic chamber. Visualize the separated bands under UV light (254 nm and 365 nm). Scrape the band corresponding to the desired flavanone. Elute the compound from the silica gel with methanol, filter, and evaporate the solvent to yield the purified this compound.[2]

-

Visualization of Workflow and Biological Activity

The following diagrams illustrate the experimental workflow for the isolation of the target flavanone and its mechanism of action as an ABCG2 inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS:1268140-15-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. thaiscience.info [thaiscience.info]

- 8. jetir.org [jetir.org]

5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone in Sophora flavescens

An In-Depth Technical Guide to 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone in Sophora flavescens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a prenylated flavonoid found in Sophora flavescens. This document details the compound's physicochemical properties, quantitative data regarding its biological activity and presence in its natural source, detailed experimental protocols for its isolation and functional analysis, and an exploration of its known and hypothesized mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a natural flavonoid characterized by a flavanone (B1672756) core structure substituted with three hydroxyl groups, a methoxy (B1213986) group, and a lipophilic prenyl group.[1] This substitution pattern, particularly the prenyl moiety, is often associated with enhanced biological activity.[2] This compound is found in several plant species, notably within the Fabaceae family, with the root of Sophora flavescens (Ku Shen) being a significant source.[3][4] Sophora flavescens has a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammatory disorders, ulcers, and skin diseases.[5] Modern research has identified flavonoids and alkaloids as its major bioactive components.[5]

The primary and most well-documented biological activity of this compound is its potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a protein pivotal in the development of multidrug resistance (MDR) in cancer cells.[4][6][7] Its ability to modulate this transporter makes it a compound of significant interest for its potential to overcome chemoresistance in cancer therapy.[4][8]

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its extraction, isolation, and formulation.

| Property | Value | Source |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one | [1] |

| Molecular Formula | C₂₁H₂₂O₆ | [1] |

| Molecular Weight | 370.4 g/mol | [1] |

| CAS Number | 1268140-15-3 | [1] |

| Appearance | Powder | [1] |

| Purity (Typical) | >98% | [1] |

| Solubility | 10 mM in DMSO | [1] |

| XLogP3 | 3.5 | [1] |

| Topological Polar Surface Area | 96.2 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

Quantitative Data

Biological Activity

The inhibitory potency of this compound has been quantified against the ABCG2 transporter.

| Compound | Target | Assay | Cell Line | IC₅₀ (µM) | Reference |

| This compound | ABCG2 | Pheophorbide A accumulation | NCI-H460 (Human non-small cell lung carcinoma) | 6.6 | [4][6][7] |

Yield from Natural Source

While specific quantification for this compound in Sophora flavescens is not extensively documented, studies on total prenylated flavonoids provide a valuable reference for extraction potential.

| Source Material | Extraction Method | Target | Yield | Reference |

| Roots of Sophora flavescens | Ultrasound-assisted extraction with hydrophobic ionic liquid | Total Prenylated Flavonoids | 7.38 mg/g | [3] |

Biological Activities and Signaling Pathways

ABCG2 Inhibition and Reversal of Multidrug Resistance

The most established mechanism of action for this flavanone is the inhibition of the ABCG2 transporter.[4] ABCG2 is an efflux pump that utilizes ATP hydrolysis to expel a wide array of substrates, including many chemotherapeutic drugs, from cancer cells, thereby reducing their efficacy and leading to multidrug resistance (MDR).[3] By inhibiting ABCG2, this compound blocks this efflux, increasing the intracellular accumulation of anticancer drugs and potentially restoring their cytotoxic effects.[1][9] The mechanism is believed to involve competitive inhibition at the substrate-binding site. Furthermore, the PI3K/Akt signaling pathway has been implicated in the regulation and trafficking of the ABCG2 transporter to the cell membrane, suggesting another potential, indirect target for modulating its activity.[9]

Antimutagenic Activity via CYP1A Inhibition

This compound has demonstrated antimutagenic properties by inhibiting the metabolic activation of pro-carcinogens.[1] This effect is primarily mediated through the inhibition of cytochrome P450 1A (CYP1A) enzymes.[1] These enzymes are responsible for converting heterocyclic amines, often found in cooked foods, into highly reactive mutagenic compounds that can damage DNA and initiate carcinogenesis.[1] By inhibiting CYP1A, the flavanone prevents the formation of these harmful mutagens.[1]

Hypothesized Anti-inflammatory Activity

While direct studies on this specific flavanone are limited, flavonoids as a class are well-known for their anti-inflammatory effects.[4][10] These effects are often attributed to the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4] NF-κB is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sophora flavescens Ait.: Traditional usage, phytochemistry and pharmacology of an important traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determination of Alkaloids and Flavonoids in Sophora flavescens by UHPLC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a prenylated flavonoid of significant interest for its potential therapeutic applications, notably as an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key protein implicated in multidrug resistance in cancer.[1] This document outlines a detailed, three-step synthetic pathway, including experimental protocols, quantitative data, and safety considerations.

Introduction

This compound is a natural product that has demonstrated potent biological activity.[2][3] Prenylated flavonoids, a class of natural products characterized by the addition of a prenyl group to the flavonoid scaffold, often exhibit enhanced biological potency and modified pharmacokinetic profiles.[1] The synthesis of this complex molecule is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity, particularly in the final prenylation step. This guide details a robust synthetic route commencing with a Claisen-Schmidt condensation, followed by an intramolecular cyclization to form the flavanone (B1672756) core, and culminating in a regioselective C-8 prenylation.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process as illustrated in the workflow diagram below. The synthesis begins with the Claisen-Schmidt condensation of 2',4',6'-trihydroxyacetophenone (B23981) and 3-hydroxy-4-methoxybenzaldehyde to yield a chalcone (B49325) intermediate. This is followed by the intramolecular cyclization of the chalcone to form the flavanone core. The final step is the regioselective introduction of a prenyl group at the C-8 position of the flavanone.

References

An In-depth Technical Guide to 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental protocols for the prenylated flavanone (B1672756), 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone. This natural compound, found in plants such as Azadirachta indica (Neem) and Sophora flavescens, has garnered significant scientific interest due to its potent biological activities, primarily as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) and as an antimutagenic agent.[1] This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this promising molecule.

Physicochemical Properties

Table 1: General and Structural Properties

| Property | Value | Source |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one | |

| Synonyms | - | |

| CAS Number | 1268140-15-3 | [2] |

| Molecular Formula | C₂₁H₂₂O₆ | [2] |

| Chemical Structure |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 370.4 g/mol | [2] |

| Appearance | Powder | |

| Purity | >98% | [2] |

| Solubility | 10 mM in DMSO | |

| XLogP3 | 3.5 | |

| Topological Polar Surface Area | 96.2 Ų | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 370.141638 g/mol | |

| Storage Temperature | -20℃ | [3] |

Biological Activity and Signaling Pathways

The primary biological activities of this compound that have been reported are its roles as an inhibitor of the ABCG2 transporter and as an antimutagenic agent.

Inhibition of ABCG2 Transporter

This compound is a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP).[1][4] ABCG2 is a transmembrane protein that actively transports a wide variety of substrates, including many chemotherapeutic drugs, out of cells.[1] This efflux mechanism is a major contributor to multidrug resistance (MDR) in cancer cells. By inhibiting ABCG2, this flavanone can increase the intracellular concentration of anticancer drugs, potentially reversing MDR and enhancing the efficacy of chemotherapy.[4] The reported half-maximal inhibitory concentration (IC₅₀) for ABCG2 inhibition is 6.6 μM.[5]

Antimutagenic Activity

This flavanone has also demonstrated antimutagenic properties through the inhibition of cytochrome P450 enzymes, specifically CYP1A. These enzymes are involved in the metabolic activation of pro-carcinogens, such as heterocyclic amines found in cooked foods, into mutagenic compounds that can damage DNA. By inhibiting CYP1A, this compound can prevent the formation of these mutagens, thereby reducing the risk of DNA damage and potential carcinogenesis.

Experimental Protocols

Isolation from Azadirachta indica (Neem)

The following is a general protocol for the isolation of this compound from the bark of Azadirachta indica.

3.1.1. Plant Material Preparation

-

Collect fresh bark from mature Azadirachta indica trees.

-

Wash the bark thoroughly with distilled water to remove impurities.

-

Air-dry the bark in the shade until it becomes brittle.

-

Grind the dried bark into a coarse powder.

3.1.2. Extraction

-

Macerate the powdered bark with methanol (B129727) at room temperature for an extended period (e.g., 72 hours).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3.1.3. Fractionation

-

Suspend the crude methanol extract in a mixture of methanol and water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The target flavanone is expected to be in the more polar fractions.

3.1.4. Chromatographic Purification

-

Subject the ethyl acetate fraction to column chromatography using silica (B1680970) gel as the stationary phase.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Pool the fractions containing the desired compound and further purify using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure this compound.

ABCG2 Inhibition Assay (Pheophorbide A Accumulation Assay)

This assay is used to determine the inhibitory effect of the flavanone on the ABCG2 transporter.

3.2.1. Materials

-

NCI-H460 human non-small cell lung carcinoma cell line overexpressing ABCG2.

-

Pheophorbide A (PhA), a fluorescent substrate of ABCG2.

-

This compound.

-

Fumitremorgin C or another known ABCG2 inhibitor as a positive control.

-

Cell culture medium, 96-well plates, and other standard cell culture equipment.

-

Flow cytometer or fluorescence plate reader.

3.2.2. Protocol

-

Seed the NCI-H460 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the positive control in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compounds or controls. Incubate for 1-2 hours at 37°C.

-

Add Pheophorbide A to each well at a final concentration of 10 µM and incubate for an additional 30-60 minutes.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Measure the intracellular fluorescence of Pheophorbide A using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in the presence of the flavanone indicates inhibition of ABCG2-mediated efflux.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of the flavanone.

Antimutagenicity Assay (Ames Test)

This assay assesses the ability of the flavanone to inhibit the mutagenic effects of a known mutagen.

3.3.1. Materials

-

Salmonella typhimurium strains (e.g., TA98 or TA100) that are histidine auxotrophs.

-

S9 fraction (from rat liver) for metabolic activation.

-

A known mutagen (e.g., a heterocyclic amine).

-

This compound.

-

Minimal glucose agar (B569324) plates.

3.3.2. Protocol

-

Prepare a mixture containing the Salmonella typhimurium strain, the S9 mix, the known mutagen, and various concentrations of this compound.

-

Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).

-

Add top agar to the mixture and pour it onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

A significant reduction in the number of revertant colonies in the presence of the flavanone compared to the control (mutagen alone) indicates its antimutagenic activity.

Conclusion

This compound is a natural flavonoid with significant potential in the fields of oncology and chemoprevention. Its ability to inhibit the ABCG2 multidrug resistance transporter and to prevent the metabolic activation of pro-carcinogens highlights its promise as a lead compound for drug development. This technical guide provides a foundational understanding of its physicochemical properties and biological activities, along with detailed experimental protocols to facilitate further research and development efforts. Further studies are warranted to fully elucidate its therapeutic potential and to explore its pharmacokinetic and pharmacodynamic profiles in in vivo models.

References

- 1. Progress in pKa Determination Technology: Case Studies in Low and High Soluble Flavonoids [pion-inc.com]

- 2. Sophoraflavanone G | C25H28O6 | CID 72936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: December 6, 2025

Abstract

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a prenylated flavonoid isolated from sources such as Sophora flavescens and Azadirachta indica, has emerged as a compound of significant interest in pharmacological research.[1][2] Its unique chemical architecture, featuring a flavanone (B1672756) core modified with hydroxyl, methoxy, and a lipophilic prenyl group, underpins its diverse biological activities.[1] This technical guide provides a comprehensive examination of the known biological functions of this flavanone, with a primary focus on its well-documented role as a potent inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a key factor in multidrug resistance in cancer. Furthermore, this document explores its potential antioxidant, anti-inflammatory, and cytotoxic properties, supported by data from structurally related compounds where direct evidence is limited. Detailed experimental protocols for key biological assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Core Biological Activity: ABCG2 Inhibition

The most extensively characterized biological function of this compound is its potent inhibition of the ABCG2 transporter, also known as the breast cancer resistance protein (BCRP).[1][2][3] ABCG2 is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively extruding a wide array of chemotherapeutic agents, thereby reducing their intracellular efficacy.[1] Inhibition of ABCG2 can restore the sensitivity of cancer cells to these drugs, making it a promising strategy in oncology.[1]

Quantitative Data: ABCG2 Inhibition

The inhibitory potency of this compound against the ABCG2 transporter has been quantified with a half-maximal inhibitory concentration (IC50) of 6.6 μM.[3]

| Compound | Target | Assay | Cell Line | IC50 (μM) | Reference |

| This compound | ABCG2 | Pheophorbide A accumulation | NCI-H460 (Human non-small cell lung carcinoma) | 6.6 | [3] |

Signaling Pathway: ABCG2 Inhibition and PI3K/Akt Pathway

The PI3K/Akt signaling pathway has been implicated in the regulation and trafficking of the ABCG2 transporter to the cell membrane. Inhibition of this pathway can disrupt the localization of ABCG2, which may contribute to the reversal of multidrug resistance. While the direct effect of this compound on this pathway is not fully elucidated, it represents a potential indirect mechanism for its ABCG2-inhibitory effects.

Experimental Protocol: ABCG2 Inhibition (Pheophorbide A Accumulation Assay)

This assay determines the ability of a compound to inhibit the efflux activity of the ABCG2 transporter using a fluorescent substrate, pheophorbide A (PhA).

Materials:

-

Human NCI-H460 non-small cell lung carcinoma cells overexpressing ABCG2.

-

Pheophorbide A (PhA).

-

This compound.

-

Positive control (e.g., Fumitremorgin C).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

DMSO.

-

96-well plates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Seeding: Seed the NCI-H460/ABCG2 cells in a 96-well plate and culture overnight to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.

-

Treatment: Remove the culture medium and add the different concentrations of the flavanone or positive control to the cells. Include a vehicle control (DMSO).

-

Substrate Addition: Add PhA to all wells at a final concentration.

-

Incubation: Incubate the plate for a specified time (e.g., 2-20 hours) at 37°C in a CO2 incubator.

-

Fluorescence Measurement: After incubation, wash the cells with PBS and measure the intracellular fluorescence of PhA using a microplate reader.

Data Analysis:

-

Calculate the percentage of PhA accumulation in treated cells relative to the vehicle control.

-

Plot the percentage of accumulation against the logarithm of the compound concentration to determine the IC50 value.

Potential Biological Activities

While the inhibition of ABCG2 is well-established, preliminary evidence and the general properties of flavonoids suggest that this compound may also possess antioxidant, anti-inflammatory, and cytotoxic activities. Direct quantitative data for this specific compound is limited; therefore, data from the structurally similar prenylated flavanone, sophoranone, is included for comparative purposes.

Antioxidant Activity

Flavonoids are known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The hydroxyl groups in the structure of this compound suggest it likely possesses antioxidant capabilities.[1]

Hypothesized Mechanism: The flavanone can donate a hydrogen atom from its hydroxyl groups to neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components.

Anti-inflammatory Activity

Flavonoids can exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in the production of pro-inflammatory mediators.[1]

Quantitative Data for a Structurally Similar Compound (Sophoricoside):

| Compound | Target | IC50 (μM) | Reference |

| Sophoricoside (B191293) | IL-6 | 6.1 | [4] |

| Sophoricoside | COX-2 | 4.4 | [4] |

Signaling Pathways: NF-κB and MAPK

Cytotoxic Activity

Several flavonoids have demonstrated cytotoxic effects against various cancer cell lines. Sophoranone, a closely related prenylated flavanone, has shown potent cytotoxic activity.

Quantitative Data for Sophoranone:

| Compound | Cell Line | IC50 (μM) | Reference |

| Sophoranone | H460 (Lung Carcinoma) | 4.67 | [5] |

Experimental Protocols for Potential Activities

The following are generalized protocols for assessing the antioxidant, anti-inflammatory, and cytotoxic activities of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the flavanone in methanol.

-

Add the flavanone solutions to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay (Anti-inflammatory)

Principle: This assay measures the inhibition of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway for converting arachidonic acid to prostaglandins.

Procedure:

-

Prepare solutions of COX-1 and COX-2 enzymes, heme, and a colorimetric substrate.

-

Add the assay buffer, heme, enzyme, and various concentrations of the flavanone to a 96-well plate.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the reaction kinetically by measuring the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cytotoxicity)

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan (B1609692) product.

Procedure:

-

Seed cancer cells in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of the flavanone for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 1.5-4 hours.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at approximately 492-570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

This compound is a promising natural product with a well-defined and potent inhibitory activity against the ABCG2 multidrug resistance transporter. This activity alone positions it as a valuable candidate for further investigation in oncology, particularly in overcoming chemoresistance. While its antioxidant, anti-inflammatory, and direct cytotoxic effects require more specific investigation, the known properties of related flavonoids and its chemical structure strongly suggest its potential in these areas. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research to fully elucidate the therapeutic potential of this versatile molecule. Further studies are warranted to confirm these additional biological activities and to explore its in vivo efficacy and pharmacokinetic profile.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-inflammatory mode of isoflavone glycoside sophoricoside by inhibition of interleukin-6 and cyclooxygenase-2 in inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sophoranone A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Potent Inhibitor of the ABCG2 Transporter for Overcoming Multidrug Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular efflux pumps, actively removing a broad spectrum of chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.[1][2] The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a prominent member of this family and a critical player in MDR.[3][4] Flavonoids, a class of naturally occurring polyphenolic compounds, have emerged as a promising source of ABCG2 inhibitors.[3] Among these, the prenylated flavanone (B1672756) 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone has demonstrated potent inhibitory activity against ABCG2, highlighting its potential as a chemosensitizing agent in cancer therapy.[4][5]

This technical guide provides a comprehensive overview of this compound as an ABCG2 inhibitor, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in oncology and related fields.

Quantitative Data Presentation: Inhibitory Activity against ABCG2

The inhibitory potency of this compound against the ABCG2 transporter has been quantified and compared with other flavonoids. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor.

| Compound | Cell Line | Substrate | IC50 (µM) | Reference |

| This compound | NCI-H460 | Pheophorbide A | 6.6 | [4][5] |

| 8-Prenylnaringenin | - | - | 2.16-27.0 | [6] |

| Xanthohumol | - | - | 2.16-27.0 | [6] |

| Isoxanthohumol | - | - | 2.16-27.0 | [6] |

| Hesperetin (non-prenylated counterpart) | - | - | Not a potent inhibitor; acts as a substrate | [1] |

| Fumitremorgin C (Positive Control) | NCI-H460 | Pheophorbide A | - | [1] |

Mechanism of Action

The primary mechanism by which this compound exerts its effect is through the direct inhibition of the ABCG2 transporter's efflux function.[1][2] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, thereby restoring their cytotoxic effects on cancer cells.[1]

The interaction of flavonoids with ABCG2 is thought to be competitive or partially competitive, suggesting that they may bind to the substrate-binding pocket of the transporter.[7] A noteworthy characteristic of many flavonoid inhibitors is their ability to block the transport function of ABCG2 without significantly impacting its ATPase activity. This suggests that these flavonoids are not substrates for transport themselves but rather act as antagonists.[7] The presence of the lipophilic prenyl group on the flavanone core is believed to enhance its interaction with the cell membrane and the transporter protein, contributing to its potent inhibitory activity.[4]

Furthermore, the expression and localization of ABCG2 can be regulated by intracellular signaling pathways. The PI3K/Akt signaling pathway, for instance, has been implicated in the regulation of ABCG2 expression.[1][5] Inhibition of this pathway can potentially lead to reduced ABCG2 levels at the cell surface, further contributing to the reversal of multidrug resistance.

References

- 1. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hop-derived prenylflavonoids are substrates and inhibitors of the efflux transporter breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the multidrug ABCG2 transporter with flavonoidic inhibitors: in vitro optimization and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated antioxidant properties of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone, a prenylated flavonoid of significant interest in pharmacological research. While direct experimental data on the antioxidant capacity of this specific molecule is limited in current scientific literature, its structural features strongly suggest a potential for significant antioxidant activity. This document outlines the theoretical basis for this activity, provides detailed experimental protocols for its evaluation, and presents visual workflows and potential signaling pathways for researchers, scientists, and drug development professionals.

Executive Summary

This compound belongs to the flavonoid family, a class of polyphenolic compounds renowned for their antioxidant effects. The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure, particularly the number and arrangement of hydroxyl groups and other substituents. Although this compound is primarily recognized for its potent inhibition of the ATP-binding cassette transporter G2 (ABCG2), its chemical architecture suggests it may also play a role in mitigating oxidative stress. This guide will delve into the structural basis for its predicted antioxidant activity and provide the necessary methodologies to empirically validate this hypothesis.

Structural Basis for Antioxidant Activity

The antioxidant activity of flavonoids is largely dependent on their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1] The structure of this compound possesses several key features that are associated with antioxidant potential:

-

Hydroxyl Groups (-OH): The presence of three hydroxyl groups on the flavanone (B1672756) backbone is a primary indicator of potential antioxidant activity.[1][2] These groups can readily donate a hydrogen atom to quench reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions.[1] The B-ring hydroxyl configuration is a particularly important determinant of radical scavenging activity.[1]

-

Prenyl Group: The 8-prenyl substituent may enhance the lipophilicity of the molecule.[3] This increased affinity for biological membranes could improve its interaction with lipid-soluble free radicals and enhance its protective effects within cellular membrane environments.[3]

-

Flavanone Core: The core flavanone structure, with its specific arrangement of aromatic rings and a carbonyl group, contributes to the overall electronic properties of the molecule, influencing its ability to stabilize and delocalize the radical formed after hydrogen donation.

While these structural characteristics provide a strong theoretical foundation for the antioxidant potential of this compound, empirical validation through standardized assays is essential.

Quantitative Data Summary

As of the latest literature review, specific quantitative data from antioxidant assays (e.g., IC50 values from DPPH or ABTS assays, or TEAC values from FRAP and ORAC assays) for this compound are not available. The following sections provide the experimental frameworks to generate such data.

Experimental Protocols for Antioxidant Capacity Assessment

To elucidate the antioxidant profile of this compound, a battery of assays based on different mechanisms is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][5]

Principle: The DPPH radical is a stable free radical with a deep purple color, exhibiting maximum absorbance around 517 nm.[4][5] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow and a decrease in absorbance.[5]

Methodology:

-

Reagent Preparation:

-

DPPH Stock Solution (e.g., 0.2 mM): Dissolve an accurately weighed amount of DPPH in methanol (B129727) or ethanol (B145695). Store in the dark at 4°C.[4]

-

DPPH Working Solution: Dilute the stock solution with the same solvent to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[4]

-

Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in a suitable solvent (e.g., DMSO, methanol).

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

-

Positive Control: Prepare serial dilutions of a standard antioxidant such as ascorbic acid, quercetin, or Trolox.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the various concentrations of the test compound, positive control, or solvent (for the blank) to the wells of a 96-well microplate.

-

Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[7][8]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate.[7] The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm.[9] Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution, which is measured as a decrease in absorbance.[7]

Methodology:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] Dilute the resulting solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

Test Compound and Positive Control: Prepare as described for the DPPH assay.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the various concentrations of the test compound, positive control, or solvent to the wells of a 96-well microplate.

-

Add 190 µL of the ABTS•+ working solution to each well.[10]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.[9]

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

-

Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the test compound to that of a Trolox standard curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]

Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of an antioxidant.[11] The intensity of the blue color, measured by the absorbance at 593 nm, is proportional to the reducing power of the antioxidant.[12]

Methodology:

-

Reagent Preparation:

-

Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.

-

Test Compound and Positive Control (e.g., Trolox or FeSO₄): Prepare as previously described.

-

-

Assay Procedure (96-well plate format):

-

Data Analysis:

-

Create a standard curve using a known antioxidant (e.g., Trolox or FeSO₄).

-

Express the FRAP value of the sample in terms of µmol Trolox equivalents per gram or µmol of the compound.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[13][14]

Principle: A peroxyl radical generator, such as AAPH, induces the decay of a fluorescent probe, like fluorescein (B123965).[14] An antioxidant can quench these peroxyl radicals, thus protecting the fluorescent probe from degradation and preserving the fluorescent signal. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[14]

Methodology:

-

Reagent Preparation:

-

Phosphate (B84403) Buffer (75 mM, pH 7.4):

-

Fluorescein Working Solution: Prepare a dilute solution of fluorescein in the phosphate buffer.[14]

-

AAPH Solution: Prepare fresh by dissolving AAPH in the phosphate buffer.[14]

-

Test Compound and Positive Control (Trolox): Prepare in a suitable solvent and dilute with the phosphate buffer.

-

-

Assay Procedure (96-well black microplate):

-

Add 150 µL of the fluorescein working solution to each well.[14]

-

Add 25 µL of the test compound, Trolox standard, or buffer (for the blank) to the appropriate wells.[15]

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes).[15]

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[15]

-

Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.[15]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Express the ORAC values of the samples as Trolox equivalents.

-

Visualizations

Experimental Workflows

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. cellbiolabs.com [cellbiolabs.com]

The Anti-inflammatory Potential of 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone is a prenylated flavonoid that has primarily been investigated for its potent inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, a protein associated with multidrug resistance in cancer.[1][2][3][4] While direct experimental evidence for its anti-inflammatory activity is limited, the broader class of flavonoids, particularly prenylated flavonoids and structurally similar compounds like hesperetin, are well-documented for their significant anti-inflammatory and antioxidant properties.[1][5][6] This technical guide consolidates the available data on related compounds to build a strong hypothesis for the anti-inflammatory mechanisms of this compound. It is proposed that this compound exerts anti-inflammatory effects through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response.[1][6] This document provides a comprehensive overview of these hypothesized mechanisms, detailed experimental protocols for their investigation, and quantitative data from structurally related flavonoids to guide future research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant focus of pharmaceutical research.

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[5] The addition of a prenyl group to the flavonoid scaffold, as seen in this compound, can enhance lipophilicity and modulate biological activity, often leading to increased potency.[5][6]

This compound has been isolated from various plant sources, including species from the Fabaceae family such as Sophora flavescens.[1][2] Its most well-documented activity is the potent inhibition of the ABCG2 transporter, with a reported half-maximal inhibitory concentration (IC50) of 6.6 μM.[1][3][4] This activity is significant for its potential to reverse multidrug resistance in cancer therapy.[2][5] Given the established anti-inflammatory properties of flavonoids, it is highly probable that this compound also possesses clinically relevant anti-inflammatory effects. This whitepaper will explore these potential mechanisms in detail.

Hypothesized Anti-inflammatory Mechanisms of Action

Based on the known activities of related flavonoids, the anti-inflammatory effects of this compound are likely mediated through the modulation of the NF-κB and MAPK signaling pathways.[1][6] These pathways are critical regulators of the expression of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes. Flavonoids are known to interfere with this pathway at multiple points, including the inhibition of IKK activation and the subsequent degradation of IκB.[4]

References

- 1. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synapse.koreamed.org [synapse.koreamed.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone. This prenylated flavanone (B1672756), identified in plant species such as Sophora flavescens and Azadirachta indica, is of significant interest due to its biological activities, including its potent inhibition of the ABCG2 transporter, a protein associated with multidrug resistance in cancer.[1][2][3][4] The precise determination of its chemical structure is fundamental for understanding its mechanism of action and for guiding further research and development.

This document outlines the integrated spectroscopic and spectrometric workflow used to confirm the compound's identity, presenting expected quantitative data in structured tables and detailing the requisite experimental protocols.

Physicochemical and Structural Properties

This compound is a flavonoid characterized by a C6-C3-C6 flavanone core. Key structural features include three hydroxyl groups, one methoxy (B1213986) group, and a C5-isoprenoid (prenyl) unit attached to the A-ring. These features are pivotal for its biological activity and are the primary targets for spectroscopic analysis.

| Property | Value | Source |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one | [1] |

| Molecular Formula | C₂₁H₂₂O₆ | [1] |

| Molecular Weight | 370.4 g/mol | [1] |

| Exact Mass | 370.141638 g/mol | [1] |

| CAS Number | 1268140-15-3 | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate, Acetone | [1][5] |

The Structure Elucidation Workflow

The process of elucidating the structure of a natural product like this compound is a systematic, multi-step process. It begins with the isolation and purification of the compound from its natural source, followed by a series of spectroscopic analyses that provide complementary information to piece together the final structure.

References

A Technical Guide to 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone: Spectroscopic Data, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prenylated flavanone (B1672756) 5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanone. While detailed experimental spectroscopic data is not widely available in public databases, this document collates known physicochemical properties, expected spectral characteristics based on its structure, a generalized experimental protocol for its isolation and characterization, and a summary of its primary biological activity.

Physicochemical Properties

This compound is a natural flavonoid that has been isolated from plants such as the bark and flowers of Azadirachta indica (Neem tree) and species of the Sophora genus.[1][2] Its structure features a flavanone core with three hydroxyl groups, one methoxy (B1213986) group, and a prenyl group, which contributes to its lipophilicity and influences its biological interactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one | [4] |

| Molecular Formula | C₂₁H₂₂O₆ | [2][4] |

| Molecular Weight | 370.4 g/mol | [2][4] |

| CAS Number | 1268140-15-3 | [4] |

| Appearance | Powder | [2][4] |

| Purity (Typical) | >98% | [2] |

| Solubility | Soluble in DMSO (10 mM), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [4][5] |

| XLogP3 | 3.5 | [4] |

| Topological Polar Surface Area | 96.2 Ų | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

Spectroscopic Data (Expected Characteristics)

While specific datasets are scarce, the structural features of this compound allow for the prediction of its characteristic spectral data.

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| UV Spectroscopy | Absorption bands characteristic of the flavanone skeleton. |

| IR Spectroscopy | Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) functional groups.[4] |

| ¹H NMR | Signals corresponding to the aromatic protons of the A and B rings, the characteristic protons of the flavanone C-ring, the methoxy group protons, and the protons of the prenyl group.[4] |

| ¹³C NMR | Resonances for the carbon atoms of the flavonoid skeleton, the methoxy carbon, and the carbons of the prenyl substituent.[4] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (Exact Mass: 370.141638 g/mol ).[4] High-resolution mass spectrometry (HRMS) would provide the exact molecular weight and elemental composition.[1] |

Biological Activity: ABCG2 Inhibition

The most well-documented biological activity of this compound is its role as a potent inhibitor of the ATP-binding cassette transporter G2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP).[1][4] ABCG2 is a transmembrane protein that functions as an efflux pump, actively removing a wide range of substrates, including many chemotherapeutic drugs, from cells.[1][6] This action is a major cause of multidrug resistance (MDR) in cancer cells.[3][6] By inhibiting ABCG2, this flavanone can reverse multidrug resistance by preventing the efflux of anticancer drugs, thereby increasing their intracellular concentration and enhancing their efficacy.[4][6]

Table 3: In Vitro Biological Activity

| Target | Activity | IC₅₀ Value | Source |

| ABCG2 (BCRP) Transporter | Inhibition | 6.6 μM | [7] |

The mechanism of inhibition is believed to be multifactorial and may involve competitive inhibition at the substrate-binding site or non-competitive inhibition through binding to an allosteric site.[1]

Caption: Mechanism of ABCG2 inhibition by this compound.

Experimental Protocols

1. Plant Material Preparation and Extraction

-

Collection and Preparation : Collect fresh plant material (e.g., bark of Azadirachta indica).[2] Wash the material to remove impurities, air-dry it in the shade until brittle, and then grind it into a coarse powder.[2]

-

Extraction : Macerate the powdered plant material in methanol (B129727) at room temperature.[2] Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[2]

2. Fractionation and Purification

-

Liquid-Liquid Partitioning : Sequentially partition the crude extract with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their polarity.[2]

-

Column Chromatography : Subject the fraction containing the target compound (typically the ethyl acetate fraction) to column chromatography using a silica (B1680970) gel stationary phase.[1][2] Elute with a gradient of solvents (e.g., n-hexane-ethyl acetate, followed by ethyl acetate-methanol) to achieve initial separation.[2] Monitor the fractions using Thin-Layer Chromatography (TLC).[1]

-

Preparative Chromatography : Further purify the fractions enriched with the target compound using preparative High-Performance Liquid Chromatography (HPLC) or preparative TLC (pTLC).[1][2] For pTLC, a common mobile phase is Chloroform:Methanol (e.g., 9:1 v/v).[2] Visualize bands under UV light, scrape the band corresponding to the desired flavanone, and elute the compound from the silica with methanol.[2]

3. Structural Elucidation

Confirm the structure of the purified compound using a combination of spectroscopic methods as outlined in Table 2.[1] This involves ¹H NMR, ¹³C NMR, 2D NMR techniques (COSY, HSQC, HMBC), and high-resolution mass spectrometry to determine the detailed chemical structure, exact molecular weight, and elemental composition.[1]

Caption: General workflow for the isolation and characterization of the target flavanone.

References

An In-depth Technical Guide on the Predicted ADME Profile of 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the prenylated flavanone (B1672756) 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone. Due to the limited availability of direct experimental data for this specific compound, this report leverages in silico predictive models based on its known physicochemical properties. The guide also details established experimental protocols for assessing its primary biological activity as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a key factor in multidrug resistance. Furthermore, a predicted metabolic pathway is proposed, and relevant signaling pathways are visualized to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a naturally occurring prenylated flavonoid found in various plant species, including Sophora flavescens and Azadirachta indica.[1][2] Prenylated flavonoids are of significant interest in pharmacology due to their diverse biological activities, which are often enhanced by the presence of the lipophilic prenyl group.[3] This structural feature is thought to improve interaction with biological membranes.[4] The most well-documented activity of this compound is its potent inhibition of the ABCG2 transporter, with a reported half-maximal inhibitory concentration (IC50) of 6.6 μM.[5][6] ABCG2 is an efflux pump that plays a crucial role in multidrug resistance in cancer by expelling chemotherapeutic agents from cells.[1] By inhibiting this transporter, the flavanone can potentially restore cancer cell sensitivity to treatment. Additionally, it has been suggested to possess antimutagenic properties through the inhibition of cytochrome P450 1A (CYP1A) enzymes.[7]

Despite its therapeutic potential, a comprehensive ADME profile of this compound is not yet available in the scientific literature. Understanding the pharmacokinetic properties of a compound is critical for its development as a drug. This guide aims to bridge this gap by providing a robust in silico prediction of its ADME properties, alongside detailed experimental methodologies for its known biological activities.

Predicted Physicochemical and ADME Properties

The ADME profile of this compound was predicted using in silico models. The following tables summarize its key physicochemical characteristics and predicted ADME parameters.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one | [7] |

| Molecular Formula | C₂₁H₂₂O₆ | [7] |

| Molecular Weight | 370.40 g/mol | [6] |

| XLogP3 | 3.5 | [7] |

| Topological Polar Surface Area (TPSA) | 96.2 Ų | [7] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 6 | Predicted |

| Solubility in DMSO | 10 mM | [7] |

Table 2: Predicted ADME Profile

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Likely to have good intestinal permeability. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp. |

| Distribution | ||

| Volume of Distribution (VDss) | Low | Primarily distributed in the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Expected to have a high affinity for plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Total Clearance | Low | Expected to have a slow elimination rate. |

Predicted Metabolic Pathways

The metabolism of flavonoids typically involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For this compound, the following metabolic transformations are predicted:

-

Phase I Metabolism: The presence of a methoxy (B1213986) group suggests that O-demethylation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, is a likely metabolic route.[8] The prenyl group may also be susceptible to oxidation.

-

Phase II Metabolism: The three hydroxyl groups are potential sites for glucuronidation and sulfation.[9][10] The 7-OH position is a common site for both reactions in flavonoids.[10] Glucuronidation often favors the 3-OH position, while sulfation may occur at the 4'-OH position.[10]

The following diagram illustrates the predicted metabolic pathway.

Experimental Protocols

ABCG2 Inhibition Assay (Pheophorbide A Accumulation Assay)

This assay determines the in vitro efficacy of this compound as an ABCG2 inhibitor.[5]

-

Cell Line: Human non-small cell lung carcinoma cells (NCI-H460) overexpressing ABCG2.

-

Substrate: Pheophorbide A (PhA), a fluorescent substrate of the ABCG2 transporter.

-

Positive Control: Fumitremorgin C, a known potent ABCG2 inhibitor.

-

Protocol:

-

Seed NCI-H460/ABCG2 cells in 96-well plates and allow them to adhere overnight.

-

Prepare stock solutions of the test compound and controls in dimethyl sulfoxide (B87167) (DMSO).

-

Replace the culture medium with a medium containing a fixed concentration of PhA and varying concentrations of the test compound.

-

Incubate the plates for a defined period (e.g., 2 hours) at 37°C.

-

Measure the intracellular fluorescence of PhA using a fluorescence plate reader.

-

-

Data Analysis: An increase in intracellular PhA fluorescence indicates inhibition of ABCG2. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Antimutagenicity Assay (Ames Test)

This assay evaluates the potential of this compound to inhibit the mutagenic activity of pro-carcinogens.[7]

-

Bacterial Strain: A histidine-auxotrophic strain of Salmonella typhimurium (e.g., TA98 or TA100).

-

Metabolic Activation System: S9 fraction from the liver of Aroclor 1254-induced rats.

-

Mutagen: A known pro-carcinogen, such as a heterocyclic amine.

-

Protocol:

-

Prepare a mixture containing the bacterial strain, S9 mix, the mutagen, and varying concentrations of the flavanone.

-

Incubate the mixture.

-

Plate the mixture on a minimal glucose agar (B569324) medium.

-

Incubate the plates for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant reduction in the number of revertant colonies in the presence of the flavanone indicates antimutagenic activity.

Signaling Pathway: ABCG2 Inhibition

This compound exerts its chemosensitizing effect by directly inhibiting the ABCG2 transporter. This transporter utilizes ATP hydrolysis to efflux chemotherapeutic drugs out of cancer cells, leading to multidrug resistance. By blocking this efflux, the flavanone increases the intracellular concentration of these drugs, restoring their therapeutic efficacy.[5]

Conclusion